tert-butyl N-[1-(oxetan-3-yl)-2-oxoethyl]carbamate
Description
Contextualization of Carbamate-Protected α-Amino Ketone Scaffolds in Organic Synthesis
Carbamate-protected α-amino ketones are versatile intermediates in organic synthesis, serving as precursors to a wide array of more complex molecules. nih.govresearchgate.netrsc.org The presence of both a nucleophilic nitrogen (after deprotection) and an electrophilic carbonyl group allows for a diverse range of chemical transformations. The tert-butoxycarbonyl (Boc) protecting group is particularly advantageous due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. nih.gov These scaffolds are fundamental in the synthesis of peptidomimetics, heterocyclic compounds, and chiral amino alcohols. rsc.org The α-amino ketone unit is a key structural feature in numerous biologically active compounds and approved drugs, highlighting the importance of synthetic access to novel derivatives. colab.ws
| Property Influenced by Oxetane (B1205548) Incorporation | Effect |
| Aqueous Solubility | Generally Increased |
| Metabolic Stability | Often Improved (replaces labile groups) |
| Lipophilicity (logP) | Generally Decreased |
| Conformational Rigidity | Increased |
| Hydrogen Bonding Capacity | Acts as a hydrogen bond acceptor |
Overview of Synthetic Methodologies and Reactivity Profiles for Related Derivatives
While the direct synthesis of tert-butyl N-[1-(oxetan-3-yl)-2-oxoethyl]carbamate is not explicitly detailed in the current literature, its preparation can be envisaged through established synthetic strategies. A plausible approach involves the α-amination of an oxetane-containing ketone. For instance, 1-(oxetan-3-yl)ethan-1-one (B1431856) could be subjected to α-halogenation followed by nucleophilic substitution with an appropriate nitrogen source, which is then protected with a Boc group. Alternatively, direct α-amination of the corresponding enolate or silyl (B83357) enol ether with an electrophilic aminating reagent could be employed. organic-chemistry.org
The reactivity of this compound is expected to be dictated by the interplay of its functional groups. The ketone carbonyl is susceptible to nucleophilic attack, allowing for the introduction of various substituents. The α-proton is acidic and can be removed to generate an enolate, which can then participate in a range of carbon-carbon bond-forming reactions. The Boc-protected amine can be deprotected to liberate the free amine, which can then undergo acylation, alkylation, or participate in intramolecular cyclization reactions. The oxetane ring is generally stable under neutral and basic conditions but can be opened under strongly acidic conditions or with specific Lewis acids. acs.org
| Synthetic Approach to α-Amino Ketones | Key Reagents and Conditions |
| α-Halogenation and Nucleophilic Substitution | NBS or Br₂, followed by NaN₃ or amine |
| Electrophilic Amination of Enolates | LDA, then an electrophilic nitrogen source |
| Direct C-H Amination | Transition metal catalyst (e.g., Cu, Fe) and amine |
| From α-Diazoketones | Rh(II) catalyst and a nitrogen nucleophile |
Research Gaps and Opportunities Pertaining to this compound
The absence of this compound in the scientific literature highlights a significant research gap and a corresponding opportunity. The development of a robust and scalable synthesis for this compound would provide the chemical community with a novel and versatile building block. Exploration of its reactivity would undoubtedly unveil new synthetic transformations and pathways to complex molecular architectures.
Given the favorable properties imparted by oxetane moieties in medicinal chemistry, this compound and its derivatives are attractive candidates for screening in drug discovery programs. The unique combination of a conformationally constrained, polar oxetane with the versatile α-amino ketone scaffold could lead to the identification of novel bioactive molecules. Further research into the synthesis of enantiomerically pure forms of this compound would be of particular interest for applications in asymmetric synthesis and for the development of chiral drugs. The synthesis and biological evaluation of peptidomimetics and heterocyclic compounds derived from this novel scaffold represent a promising area for future investigation.
Structure
3D Structure
Properties
CAS No. |
2751615-57-1 |
|---|---|
Molecular Formula |
C10H17NO4 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
tert-butyl N-[1-(oxetan-3-yl)-2-oxoethyl]carbamate |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-8(4-12)7-5-14-6-7/h4,7-8H,5-6H2,1-3H3,(H,11,13) |
InChI Key |
YQFHKMBQIICCNK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C=O)C1COC1 |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Tert Butyl N 1 Oxetan 3 Yl 2 Oxoethyl Carbamate
Retrosynthetic Analysis and Key Disconnection Strategies
Retrosynthetic analysis reveals several plausible pathways for the construction of tert-butyl N-[1-(oxetan-3-yl)-2-oxoethyl]carbamate. The primary disconnections focus on the formation of the C-N bond at the chiral center and the construction of the core carbon skeleton.
A primary retrosynthetic disconnection involves breaking the C-N bond of the carbamate (B1207046) group. This strategy identifies an α-functionalized ketone and a nitrogen source as key precursors. This approach is advantageous as it builds the core carbon framework first, followed by the introduction of the nitrogen functionality.
Pathway A: α-Halogenation and Nucleophilic Substitution: This pathway begins with the precursor 1-(oxetan-3-yl)ethan-1-one (B1431856). This ketone can undergo α-bromination or α-chlorination to yield an α-haloketone intermediate. Subsequent nucleophilic substitution with a suitable nitrogen source, such as tert-butyl carbamate or an equivalent, would form the target C-N bond. However, direct amination with tert-butyl carbamate can be challenging, often requiring alternative nitrogen nucleophiles like azide (B81097) followed by reduction and Boc protection.
Pathway B: Electrophilic Amination of an Enolate: An alternative strategy involves the formation of an enol or enolate from 1-(oxetan-3-yl)ethan-1-one, followed by a reaction with an electrophilic nitrogen source. Reagents such as azodicarboxylates (e.g., di-tert-butyl azodicarboxylate) are commonly used for this purpose. thieme-connect.com This method directly introduces the nitrogen atom at the α-position, which can then be converted to the desired carbamate. The direct amination of unactivated carbonyl compounds has been successfully achieved for various ketones. thieme-connect.com
A summary of these C-N bond formation strategies is presented below.
| Pathway | Key Precursor | Key Reaction | Reagents |
| A | 1-(oxetan-3-yl)ethan-1-one | α-Halogenation followed by Nucleophilic Substitution | 1. N-Bromosuccinimide (NBS) or SO₂Cl₂ 2. Sodium azide, then H₂, Pd/C, then (Boc)₂O |
| B | 1-(oxetan-3-yl)ethan-1-one | Electrophilic Amination | 1. LDA or other base 2. Di-tert-butyl azodicarboxylate (DBAD) |
This strategy disconnects the C-C bond between the α-carbon and the carbonyl carbon. This positions oxetane-3-yl acetic acid or its derivatives as the central starting material. This approach is particularly useful for controlling the stereochemistry at the α-carbon early in the synthesis.
The synthesis would commence with oxetane-3-yl acetic acid. This acid can be activated, for example, as an acid chloride or an N-acyl oxazolidinone, and then subjected to reactions to build the α-amino ketone moiety.
Weinreb Amide Approach: Oxetane-3-yl acetic acid can be converted to its corresponding Weinreb amide (N-methoxy-N-methylamide). Treatment of this amide with an organometallic reagent, such as methyl lithium or methylmagnesium bromide, would yield the corresponding methyl ketone. However, to incorporate the amino group, a more elaborate strategy is needed. A more direct route involves starting with an N-Boc protected amino acid derived from oxetane-3-yl acetic acid. For instance, α-azido oxetane-3-yl acetic acid could be prepared, converted to a Weinreb amide, and then reacted with a methyl organometallic reagent. The resulting α-azido ketone can be reduced to the α-amino ketone and subsequently protected.
Dakin-West Reaction Modification: While the classical Dakin-West reaction is not directly applicable, modifications involving the acylation of N-protected amino acids can lead to α-acetamido ketones. Starting with N-Boc-2-amino-2-(oxetan-3-yl)acetic acid, reaction with acetic anhydride (B1165640) in the presence of a base could potentially form the desired α-amino ketone structure, although side reactions are possible.
These routes highlight the versatility of using a pre-functionalized oxetane (B1205548) building block. The synthesis of arylacetic acids bearing oxetane rings has been developed, providing access to key precursors. acs.orgresearchgate.net
| Precursor | Intermediate | Key Reaction |
| Oxetane-3-yl acetic acid | N-Boc-2-amino-2-(oxetan-3-yl)acetic acid | Curtius or Schmidt rearrangement on a derivative, followed by protection. |
| N-Boc-2-amino-2-(oxetan-3-yl)acetic acid | N-Boc-2-amino-2-(oxetan-3-yl) Weinreb amide | Amide coupling, followed by reaction with MeLi or MeMgBr. |
Enantioselective and Diastereoselective Synthetic Pathways
The presence of a chiral center at the α-carbon necessitates the use of asymmetric synthesis techniques to produce enantiomerically pure this compound.
Controlling the stereochemistry of the α-carbon can be achieved through either substrate-controlled or catalyst-controlled methods.
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org Evans oxazolidinone auxiliaries are widely used for the diastereoselective alkylation of carboxylic acid derivatives. youtube.com
In this approach, oxetane-3-yl acetic acid would be coupled to a chiral auxiliary, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone. The resulting N-acyloxazolidinone can be enolized and then subjected to an electrophilic amination reaction. The bulky chiral auxiliary shields one face of the enolate, leading to a highly diastereoselective attack of the electrophile.
Illustrative Pathway:
Coupling: Oxetane-3-yl acetyl chloride is reacted with a chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) to form the N-acyloxazolidinone.
Enolization: The N-acyloxazolidinone is treated with a base like sodium hexamethyldisilazide (NaHMDS) to form the corresponding Z-enolate.
Diastereoselective Amination: The enolate is reacted with an electrophilic aminating agent, such as trisyl azide (2,4,6-triisopropylbenzenesulfonyl azide). The azide adds with high diastereoselectivity.
Reduction and Protection: The resulting α-azido imide is reduced (e.g., via catalytic hydrogenation) to the amine.
Auxiliary Cleavage: The chiral auxiliary is cleaved under mild conditions (e.g., with lithium hydroperoxide), revealing the N-protected α-amino acid. Subsequent functional group manipulation would yield the target α-amino ketone.
High diastereoselectivities are typically observed in such reactions, as shown in the table below for analogous systems.
| Auxiliary | Reaction | Electrophile | Typical Diastereomeric Ratio (d.r.) |
| Evans Oxazolidinone | α-Amination | Trisyl azide | >95:5 |
| Camphorsultam | α-Amination | NsON(CO₂Et)₂ | >90:10 |
Asymmetric catalysis offers a more atom-economical approach by using a small amount of a chiral catalyst to generate the desired enantiomer. nih.gov
Catalytic Asymmetric Amination: A prochiral enolate or enol silane (B1218182) derived from 1-(oxetan-3-yl)ethan-1-one can undergo enantioselective amination in the presence of a chiral catalyst. Chiral phosphoric acids have emerged as powerful Brønsted acid catalysts for a variety of asymmetric transformations, including the amination of ketones. thieme-connect.comorganic-chemistry.org The reaction would involve the ketone, an azodicarboxylate as the nitrogen source, and a catalytic amount of a chiral phosphoric acid like TRIP ((R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diylhydrogenphosphate). This method can provide high yields and enantioselectivities for α-branched cyclic ketones. thieme-connect.com
Palladium-Catalyzed Asymmetric Arylation/Amination: While not a direct amination, related palladium-catalyzed processes for the synthesis of chiral α-amino ketones have been developed. nih.govrsc.org These methods often involve the asymmetric addition of nucleophiles to in situ generated α-keto imines, controlled by a chiral palladium complex. nih.govrsc.org A potential adaptation could involve a catalytic system that facilitates the enantioselective addition of a nitrogen nucleophile to a suitable α,β-unsaturated oxetane precursor.
The table below summarizes potential catalytic systems and their expected performance based on literature precedents for similar substrates.
| Catalytic System | Reaction Type | Substrate | Typical Enantiomeric Excess (ee) |
| Chiral Phosphoric Acid (e.g., TRIP) | Electrophilic Amination | α-Branched Ketone | 80-99% |
| Chiral Palladium(II) Complex | Asymmetric Arylation of α-keto imines | C-acyl N-sulfonyl-N,O-aminals | Up to 99% |
| Chiral Brønsted Acid | Reductive Amination | Diketone | Up to 98% organic-chemistry.org |
Asymmetric Construction of the Chiral α-Carbon Center
Enzymatic or Biocatalytic Transformations
The quest for greener and more selective synthetic methods has led to the exploration of enzymatic and biocatalytic transformations. For the synthesis of this compound, biocatalysis can be strategically employed for the enantioselective formation of key precursors, particularly chiral oxetane derivatives. Halohydrin dehalogenases (HHDHs) have emerged as powerful biocatalysts for the enantioselective synthesis of oxetanes. This approach typically involves the enzymatic cyclization of a prochiral halohydrin precursor. For instance, a suitably substituted 1,3-diol can be selectively halogenated and then subjected to an HHDH-catalyzed intramolecular cyclization to yield an enantiomerically enriched oxetane. The high efficiency and excellent enantioselectivity of these enzymes make them attractive for producing chiral building blocks.
Another biocatalytic strategy involves the use of transaminases for the asymmetric synthesis of chiral amines, which can be precursors to the α-amino ketone moiety. A keto-oxetane precursor could potentially undergo reductive amination catalyzed by a chiral amine dehydrogenase or a transaminase to introduce the amino group with high stereocontrol. Imine reductases (IREDs) also offer a powerful tool for the enantioselective synthesis of N-substituted α-amino esters from α-ketoesters and amines, a transformation that could be adapted for the synthesis of the target molecule.
| Enzyme Class | Application in Synthesis | Potential Precursor | Expected Outcome |
| Halohydrin Dehalogenase (HHDH) | Enantioselective oxetane ring formation | Prochiral 1-chloro-3-(oxetan-3-yl)propan-2-ol | Enantiomerically enriched oxetan-3-yl-acetyl precursor |
| Transaminase (TAm) | Asymmetric amination of a ketone | 1-(Oxetan-3-yl)propane-1,2-dione | Chiral 1-amino-1-(oxetan-3-yl)propan-2-one |
| Imine Reductase (IRED) | Reductive amination of an α-keto acid derivative | 2-Oxo-3-(oxetan-3-yl)propanoic acid | Chiral N-Boc-2-amino-3-(oxetan-3-yl)propanoic acid derivative |
Control of Diastereoselectivity in Multi-Step Sequences
Achieving the desired diastereoselectivity is a critical challenge in the synthesis of complex molecules with multiple stereocenters. In the context of this compound, diastereocontrol can be exerted during the formation of the oxetane ring or in subsequent C-C bond-forming reactions. The synthesis of substituted oxetanes from 1,3-diols can be controlled to produce either syn or anti diastereomers depending on the reagents and reaction conditions used for the cyclization step. For instance, selective activation of one hydroxyl group followed by intramolecular Williamson etherification can proceed with inversion of stereochemistry, thus allowing for diastereoselective oxetane formation.
Furthermore, iridium-catalyzed alcohol-vinyl epoxide C-C coupling reactions have been shown to produce substituted oxetanes with high anti-diastereoselectivity. This methodology could be adapted to construct the oxetane ring with a pendant group that can be further elaborated to the α-amino ketone side chain. The stereochemical outcome of the reduction of α-amino ketones is also a key consideration. The choice of reducing agent and the nature of the protecting group on the nitrogen can influence the diastereoselectivity of the resulting amino alcohol, a factor that is important if further transformations are planned. Substrate and auxiliary stereochemical control are established strategies to influence the stereochemical outcome of reactions.
| Reaction Type | Key Control Element | Potential Diastereomeric Outcome | Reference |
| Oxetane formation from 1,3-diols | Stereoselective activation of hydroxyl groups | Access to both syn and anti isomers | |
| Iridium-catalyzed C-C coupling | Chiral ligand on the iridium catalyst | High anti-diastereoselectivity | |
| Reduction of α-amino ketones | Choice of reducing agent and N-protecting group | Control over the formation of syn or anti amino alcohols |
Optimization of Reaction Conditions for Scalable Synthesis
The transition from laboratory-scale synthesis to a scalable process requires careful optimization of reaction conditions to ensure safety, efficiency, and cost-effectiveness. The synthesis of oxetane-containing compounds for pharmaceutical applications has driven research into scalable synthetic routes.
The choice of solvent can significantly impact reaction rates, yields, and selectivity. For the formation of the oxetane ring via intramolecular cyclization, polar aprotic solvents such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are often employed to facilitate the SN2 reaction. In biocatalytic steps, aqueous buffers are typically used, and the addition of co-solvents may be necessary to improve the solubility of hydrophobic substrates. For the N-Boc protection step, a variety of solvents can be used, with dichloromethane (B109758) (DCM) or a biphasic system with water being common choices. Water-mediated catalyst-free conditions have also been reported for N-tert-butoxycarbonylation, offering a greener alternative.
Minimizing the loading of expensive catalysts and reagents is crucial for a scalable and economical process. In metal-catalyzed reactions for oxetane synthesis, such as those employing rhodium or iridium, optimizing the catalyst loading and ligand-to-metal ratio is essential. For the Boc-protection step, using a slight excess of di-tert-butyl dicarbonate (B1257347) (Boc₂O) is common to ensure complete reaction of the amine. However, careful control of stoichiometry is needed to avoid side reactions and simplify purification.
Temperature control is critical for both reaction rate and selectivity. Intramolecular cyclizations to form strained rings like oxetanes may require elevated temperatures to overcome the activation energy, but excessively high temperatures can lead to decomposition. Enzymatic reactions are typically conducted at or near room temperature to maintain enzyme stability and activity. Monitoring reaction progress through techniques like thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or gas chromatography (GC) is essential to determine the optimal reaction time and prevent the formation of byproducts from over-reaction.
Purification and Isolation Techniques for High Purity Material in Research
Obtaining this compound with high purity is essential for its use in research, particularly for biological evaluation. A multi-step purification strategy is often necessary.
Initial workup procedures typically involve aqueous extraction to remove water-soluble impurities and inorganic salts. The organic layer is then dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate and the solvent removed under reduced pressure.
For non-crystalline compounds or to remove closely related impurities, column chromatography is the most common purification technique in a research setting. Silica (B1680970) gel is the standard stationary phase, and the mobile phase is a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate, with the polarity gradient optimized to achieve good separation.
If the final compound is a solid, recrystallization is an effective method for achieving high purity. This involves dissolving the crude product in a minimal amount of a hot solvent in which it has high solubility and then allowing it to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. For thermally sensitive compounds, care must be taken to avoid decomposition during heating.
In cases where the compound is an oil, techniques such as preparative thin-layer chromatography (prep-TLC) or preparative high-performance liquid chromatography (prep-HPLC) can be employed for final purification to obtain material of very high purity.
| Purification Technique | Principle | Application |
| Aqueous Extraction | Partitioning between immiscible aqueous and organic phases | Removal of water-soluble impurities and salts |
| Column Chromatography | Differential adsorption of components onto a stationary phase | Separation of the target compound from byproducts and unreacted starting materials |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures | Purification of solid compounds to high purity |
| Preparative HPLC | High-resolution separation based on differential partitioning between a stationary and a mobile phase under pressure | Final purification of small quantities of material to very high purity |
Preparative Chromatography (e.g., Chiral HPLC, Flash Chromatography)
Preparative chromatography is a cornerstone technique for the purification of complex organic molecules. For this compound, both flash chromatography and chiral High-Performance Liquid Chromatography (HPLC) are invaluable tools.
Flash Chromatography:
Flash chromatography is a rapid form of preparative column chromatography that is widely used for the routine purification of reaction mixtures. In the synthesis of this compound, flash chromatography is typically employed to remove non-isomeric impurities, such as unreacted starting materials, reagents, and byproducts. The choice of stationary and mobile phases is crucial for achieving optimal separation. Given the moderate polarity of the target compound, a normal-phase silica gel stationary phase is commonly utilized. The mobile phase often consists of a mixture of a non-polar solvent, such as hexanes, and a more polar solvent, like ethyl acetate, to elute the compound from the column. Gradient elution, where the polarity of the mobile phase is gradually increased, can be particularly effective in separating compounds with a wide range of polarities.
Interactive Data Table: Typical Flash Chromatography Conditions
| Parameter | Value |
| Stationary Phase | Silica Gel (40-63 µm) |
| Mobile Phase | Hexanes/Ethyl Acetate Gradient |
| Gradient Profile | 0% to 50% Ethyl Acetate over 20 min |
| Flow Rate | 40 mL/min |
| Detection | UV at 220 nm |
| Typical Loading | 1-5% of column mass |
Chiral High-Performance Liquid Chromatography (HPLC):
To separate the enantiomers of this compound, chiral HPLC is the method of choice. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are particularly effective for the resolution of a wide range of chiral compounds, including β-aminoketones.
The selection of the mobile phase is critical for achieving enantioseparation. In normal-phase mode, mixtures of alkanes (like hexane or heptane) and alcohols (such as isopropanol (B130326) or ethanol) are commonly used. The alcohol component acts as a polar modifier, influencing the interactions between the analyte and the CSP. The ratio of the alkane to the alcohol is carefully optimized to maximize the resolution between the enantiomeric peaks. For preparative separations, the purified fractions corresponding to each enantiomer are collected and the solvent is removed to yield the enantiomerically pure compounds.
Interactive Data Table: Preparative Chiral HPLC Parameters
| Parameter | Value |
| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel |
| Column Dimensions | 20 mm x 250 mm, 5 µm particle size |
| Mobile Phase | Heptane/Isopropanol (80:20, v/v) |
| Flow Rate | 10 mL/min |
| Temperature | 25 °C |
| Detection | UV at 220 nm |
| Injection Volume | 1 mL of 10 mg/mL solution |
Crystallization and Stereoisomer Resolution Methods
Crystallization is a powerful purification technique that can also be adapted for the separation of stereoisomers. For this compound, crystallization can be used for both purification from achiral impurities and for the resolution of enantiomers, often through the formation of diastereomeric salts.
Crystallization for Purification:
After initial purification by flash chromatography, the racemic mixture of this compound can be further purified by crystallization. This involves dissolving the compound in a suitable solvent at an elevated temperature and then allowing it to cool slowly, promoting the formation of a crystalline solid. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems for N-Boc protected compounds include ethyl acetate/hexanes, dichloromethane/pentane, or ethanol/water mixtures. The slow formation of crystals allows for the exclusion of impurities from the crystal lattice, resulting in a highly purified product. For compounds that are oils at room temperature, seeding with a small crystal can induce crystallization. amanote.comresearchgate.net
Stereoisomer Resolution by Diastereomeric Salt Formation:
A classical and effective method for resolving a racemic mixture is through the formation of diastereomeric salts. nih.gov This involves reacting the racemic compound with a single enantiomer of a chiral resolving agent. Since the target molecule does not have a readily available acidic or basic center for salt formation, this method would require chemical modification to introduce one, which is outside the direct resolution of the title compound.
However, if a synthetic precursor to the target compound possesses an acidic or basic functional group, diastereomeric salt resolution can be a powerful strategy at an earlier stage of the synthesis. For instance, if a carboxylic acid precursor is available, it can be reacted with a chiral amine (e.g., (R)-1-phenylethylamine) to form two diastereomeric salts. These salts have different physical properties, including solubility, which allows for their separation by fractional crystallization. nih.gov Once the desired diastereomeric salt is isolated in pure form, the chiral auxiliary can be removed to yield the enantiomerically pure precursor, which is then converted to the final target molecule.
Crystallization-Induced Dynamic Resolution (CIDR):
For systems where the stereocenter is prone to racemization under certain conditions, crystallization-induced dynamic resolution (CIDR) can be a highly efficient method to obtain a single enantiomer in high yield. This process combines the in-situ racemization of the unwanted enantiomer with the selective crystallization of the desired enantiomer. While the applicability of CIDR to this compound would depend on the lability of the chiral center, it represents an advanced and powerful resolution technique.
A study on a structurally similar compound, tert-butyl N-[(S)-3-isopropyl-2-oxooxetan-3-yl]carbamate, provides insight into its crystallization behavior. researchgate.netnih.gov Crystals suitable for X-ray analysis were grown from chloroform, indicating that chlorinated solvents could be a good starting point for developing a crystallization procedure. researchgate.net The crystal structure revealed a monoclinic system, and the molecules formed pseudocentrosymmetric dimers via N-H···O hydrogen bonds. researchgate.netnih.gov This tendency to form well-defined hydrogen-bonded structures is a positive indicator for the potential of crystallization-based purification and resolution methods.
Interactive Data Table: Crystallographic Data for a Structurally Similar Compound
| Parameter | Value |
| Compound | tert-Butyl N-[(S)-3-isopropyl-2-oxooxetan-3-yl]carbamate |
| Molecular Formula | C₁₁H₁₉NO₄ |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| Unit Cell Dimensions | a = 6.0475 Å, b = 20.8957 Å, c = 10.2928 Å, β = 94.675° |
| Reference | Sieroń et al., Acta Cryst. (2008). E64, o550 researchgate.netnih.gov |
Chemical Transformations and Reactivity Profiles of Tert Butyl N 1 Oxetan 3 Yl 2 Oxoethyl Carbamate
Selective Deprotection of the N-tert-Butyloxycarbonyl (Boc) Group
The N-tert-butyloxycarbonyl (Boc) group is a widely utilized amine-protecting group in organic synthesis due to its stability under various conditions, including basic hydrolysis, many nucleophiles, and catalytic hydrogenation. total-synthesis.comnih.gov Its primary lability is under acidic conditions, which allows for its selective removal in the presence of other acid-sensitive or base-labile protecting groups. nih.gov
The most common method for the deprotection of the N-Boc group is through acid catalysis. total-synthesis.com The mechanism involves the protonation of the carbonyl oxygen of the carbamate (B1207046), which triggers a fragmentation cascade. This process results in the formation of a stable tertiary carbocation (tert-butyl cation), which subsequently deprotonates to form the gaseous byproduct isobutene. The resulting unstable carbamic acid readily decarboxylates, releasing carbon dioxide and yielding the free amine. total-synthesis.com
A variety of acidic reagents can be employed for this transformation, with trifluoroacetic acid (TFA) and hydrochloric acid (HCl) being the most prevalent. total-synthesis.com The choice of acid and solvent system can be tailored to the specific substrate and the presence of other functional groups. For instance, in liquid-phase peptide synthesis, TFA, often in a mixture with dichloromethane (B109758) (CH2Cl2), is commonly used. highfine.com
Table 1: Common Reagents for Acid-Catalyzed Boc Deprotection
| Reagent | Typical Conditions | Reference |
|---|---|---|
| Trifluoroacetic Acid (TFA) | Neat or in CH2Cl2 (e.g., 50% TFA) | highfine.com |
| Hydrochloric Acid (HCl) | In an organic solvent like dioxane or methanol | total-synthesis.com |
| p-Toluenesulfonic acid (pTSA) | In a deep eutectic solvent (DES) at room temp. | mdpi.commdpi.com |
| Formic Acid | In a water/THF mixture | orgsyn.org |
In complex, multi-step syntheses, the concept of orthogonal protection is crucial. An orthogonal set of protecting groups allows for the selective deprotection of one group under specific conditions without affecting others. thieme-connect.de The acid-labile nature of the Boc group makes it an excellent component of orthogonal strategies. total-synthesis.com
It is orthogonal to several other common amine protecting groups:
Fmoc (9-fluorenylmethoxycarbonyl): This group is stable to acid but is readily cleaved by bases, such as piperidine (B6355638). total-synthesis.comhighfine.com
Cbz (Benzyloxycarbonyl): This group is stable to both mild acids and bases but is removed by catalytic hydrogenolysis (e.g., H2, Pd/C). total-synthesis.comhighfine.com
Alloc (Allyloxycarbonyl): This group is removed under specific conditions using transition metal catalysis, typically with a palladium(0) source. total-synthesis.comhighfine.com
This orthogonality allows for a synthetic route where, for example, a Boc group can be removed with TFA while Fmoc and Cbz groups on the same molecule remain intact. highfine.com Conversely, an Fmoc group can be cleaved with piperidine without affecting the Boc group.
Table 2: Comparison of Orthogonal Amine Protecting Groups
| Protecting Group | Abbreviation | Cleavage Conditions | Stability | Reference |
|---|---|---|---|---|
| tert-Butyloxycarbonyl | Boc | Strong Acid (e.g., TFA, HCl) | Stable to base, hydrogenolysis | total-synthesis.com |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) | Stable to acid, hydrogenolysis | total-synthesis.comhighfine.com |
| Benzyloxycarbonyl | Cbz or Z | Catalytic Hydrogenolysis (H2, Pd/C) | Stable to mild acid and base | total-synthesis.com |
Reactions at the Ketone (C=O) Functionality
The ketone group in tert-butyl N-[1-(oxetan-3-yl)-2-oxoethyl]carbamate is an electrophilic center that can undergo a variety of chemical transformations, most notably reduction, olefination, and nucleophilic addition. The stereochemical outcome of these reactions is often influenced by the adjacent chiral center and the sterically demanding oxetane (B1205548) and Boc groups.
The reduction of the ketone functionality to a secondary alcohol is a common transformation. This can be achieved using various hydride-based reducing agents. The stereoselectivity of this reduction is a key consideration, as the approach of the hydride reagent to the carbonyl face can be directed by the existing stereocenter and flanking groups, potentially leading to the preferential formation of one diastereomer over the other.
Enzymatic reductions, for example using baker's yeast (Saccharomyces cerevisiae), are also a powerful method for the asymmetric reduction of β-keto compounds to yield chiral alcohols, often with high enantiomeric excess. researchgate.net The steric requirements of the groups attached to the carbonyl function are a determining factor in the configuration of the product. researchgate.net
Table 3: Common Reducing Agents and Stereochemical Considerations
| Reagent | Description | Potential Outcome | Reference |
|---|---|---|---|
| Sodium borohydride (B1222165) (NaBH4) | A mild reducing agent, selective for aldehydes and ketones. | Diastereoselectivity depends on steric hindrance. | acs.org |
| Lithium aluminum hydride (LiAlH4) | A strong, non-selective reducing agent. | Can reduce other functional groups if present. | acs.org |
| Baker's Yeast (S. cerevisiae) | Biocatalyst for asymmetric reduction. | Can provide high enantiomeric and diastereomeric excess. | researchgate.net |
Olefination reactions convert the carbonyl group into a carbon-carbon double bond, providing a powerful method for carbon chain extension.
The Wittig reaction involves the reaction of the ketone with a phosphonium (B103445) ylide (a Wittig reagent). masterorganicchemistry.comlibretexts.org The ylide is typically prepared by treating a phosphonium salt with a strong base. masterorganicchemistry.com While widely used, the Wittig reaction can be limited when applied to sterically hindered ketones, and the separation of the triphenylphosphine (B44618) oxide byproduct can sometimes be challenging. libretexts.org
The Horner-Wadsworth-Emmons (HWE) reaction is a frequently used alternative that employs a phosphonate-stabilized carbanion. wikipedia.org These carbanions are generally more nucleophilic and less basic than their phosphonium ylide counterparts. wikipedia.org A significant advantage of the HWE reaction is its high stereoselectivity, typically producing (E)-alkenes as the major product. wikipedia.orgnrochemistry.comalfa-chemistry.com Furthermore, the dialkylphosphate salt byproduct is water-soluble, facilitating an easier purification process. wikipedia.org
Table 4: Comparison of Wittig and Horner-Wadsworth-Emmons (HWE) Reactions
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction | Reference |
|---|---|---|---|
| Reagent | Phosphonium ylide (e.g., Ph3P=CHR) | Phosphonate carbanion (e.g., (EtO)2P(O)CHR-) | masterorganicchemistry.comwikipedia.org |
| Reactivity | Reacts well with aldehydes and unhindered ketones. | More reactive; reacts with most aldehydes and ketones. | libretexts.orgwikipedia.org |
| Stereoselectivity | Variable; often gives Z-alkenes with unstabilized ylides. | Generally high selectivity for (E)-alkenes. | wikipedia.orgnrochemistry.com |
| Byproduct | Triphenylphosphine oxide (often difficult to remove). | Dialkylphosphate salt (water-soluble, easy to remove). | wikipedia.org |
The electrophilic carbon atom of the ketone carbonyl is susceptible to attack by a wide range of nucleophiles. nih.gov This reaction forms a new carbon-carbon or carbon-heteroatom bond and converts the carbonyl into a hydroxyl group upon workup.
Common nucleophiles include organometallic reagents such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), which react with the ketone to form tertiary alcohols. The addition of these reagents is generally irreversible. Other nucleophiles, such as cyanide ions, can also add to the carbonyl group. Catalytic enantioselective addition of carbon nucleophiles to ketones remains a significant area of research, as reversible addition can erode kinetic stereoselectivity. nih.gov
Table 5: Examples of Nucleophilic Addition to the Ketone
| Nucleophile Type | Reagent Example | Product Type (after workup) | Reference |
|---|---|---|---|
| Organometallic | Methylmagnesium bromide (CH3MgBr) | Tertiary alcohol | beilstein-journals.org |
| Organometallic | Phenyllithium (PhLi) | Tertiary alcohol | beilstein-journals.org |
| Cyanide | Sodium cyanide (NaCN) | Cyanohydrin | thieme-connect.de |
Reactivity of the Oxetane Ring System
The four-membered oxetane ring is a strained cyclic ether that exhibits a unique combination of stability and reactivity. While less strained than epoxides, the ring strain energy of approximately 107 kJ/mol is sufficient to drive a variety of ring-opening reactions under specific conditions. utexas.edu The substitution pattern on the oxetane ring significantly influences its stability, with 3,3-disubstituted oxetanes generally being more stable than their monosubstituted counterparts due to steric hindrance that blocks the trajectory of external nucleophiles. nih.gov
Nucleophilic Ring-Opening Reactions
The oxetane ring in compounds analogous to this compound can be susceptible to nucleophilic attack, particularly under acidic conditions which activate the ring by protonating the oxygen atom. Strong Lewis acids can also promote ring-opening. utexas.edu The regioselectivity of the attack is influenced by both steric and electronic factors. In general, nucleophilic attack is favored at the less substituted carbon of the oxetane ring. chemrxiv.org
However, the presence of the adjacent ketone in the target molecule could potentially influence the reactivity. While specific studies on nucleophilic ring-opening of this compound are not widely documented, related systems provide insight. For instance, the reaction of 3-substituted oxetanes with various nucleophiles often requires activation by a Brønsted or Lewis acid.
| Nucleophile | Activating Agent | Product Type | Reference |
| Water | H₂SO₄ or HClO₄ | 1,3-Diol | utexas.edu |
| Alcohols | Brønsted Acid | 3-Alkoxy-1-propanol | Not specified |
| Amines | Acid Catalysis | 3-Amino-1-propanol | Not specified |
| Thiols | Lewis Acid | 3-Thio-1-propanol | Not specified |
It is important to note that intramolecular nucleophilic attack is also a possibility, especially if a nucleophilic group is present elsewhere in the molecule, which can lead to the formation of larger heterocyclic systems. nih.gov
Stability and Potential Rearrangements under Various Conditions
The stability of the oxetane ring is a critical factor in its application in multi-step syntheses. Generally, oxetanes are stable under basic conditions, with ring-opening being a slow process. utexas.edu They are also reported to be stable at pH values above 1, with 3,3-disubstituted oxetanes showing stability even at pH 1. utexas.edu However, concentrated acids can lead to rapid ring-opening. utexas.edu
The presence of the ketone functionality adjacent to the oxetane ring does not appear to significantly destabilize the ring under neutral or basic conditions. However, under certain acidic conditions, particularly with heating, rearrangements involving the oxetane ring have been observed in related systems. For example, some oxetane-carboxylic acids have been found to be unstable, isomerizing into lactones upon heating. beilstein-journals.org While this is not a direct rearrangement of the ketone, it highlights the potential for intramolecular reactions involving the oxetane ring under thermal or acidic stress.
Specific rearrangement reactions directly involving the oxetan-3-yl ketone moiety are not well-documented in the literature. However, given the strained nature of the four-membered ring, the possibility of rearrangements under harsh reaction conditions should be considered.
Derivatization at the N-H Position (Post-Boc Deprotection)
Removal of the tert-butoxycarbonyl (Boc) protecting group from the title compound would yield 2-amino-1-(oxetan-3-yl)ethanone, a primary amine that serves as a versatile handle for further chemical modifications. The deprotection is typically achieved under acidic conditions, for example, with trifluoroacetic acid (TFA) in dichloromethane (DCM). The resulting primary amine can then undergo a variety of standard chemical transformations.
Acylation and Sulfonylation Reactions
The primary amine of 2-amino-1-(oxetan-3-yl)ethanone can be readily acylated with a variety of acylating agents to form amides. Similarly, reaction with sulfonyl chlorides in the presence of a base will yield sulfonamides. These reactions are generally high-yielding and tolerant of the oxetane ring, provided that strongly acidic conditions are avoided.
Table 3.4.1: Representative Acylation and Sulfonylation Reactions of Primary Amines
| Reagent | Base | Product Type | General Yield |
| Acetyl Chloride | Triethylamine | Acetamide | High |
| Benzoyl Chloride | Pyridine | Benzamide | High |
| Acetic Anhydride (B1165640) | None or Pyridine | Acetamide | High |
| p-Toluenesulfonyl Chloride | Triethylamine | Tosylamide | High |
| Methanesulfonyl Chloride | Diisopropylethylamine | Mesylamide | High |
Alkylation and Reductive Amination
The primary amine can be alkylated using alkyl halides. However, this method can sometimes lead to over-alkylation, yielding a mixture of secondary, tertiary amines, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com
A more controlled and widely used method for the synthesis of secondary and tertiary amines is reductive amination. nih.govlibretexts.org This reaction involves the condensation of the primary amine with an aldehyde or a ketone to form an imine intermediate, which is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to not reduce the starting carbonyl compound. masterorganicchemistry.com
Table 3.4.2: Representative Reductive Amination Reactions
| Carbonyl Compound | Reducing Agent | Product Amine Type | General Yield |
| Formaldehyde | NaBH₃CN | Secondary (N-methyl) | High |
| Acetaldehyde | NaBH(OAc)₃ | Secondary (N-ethyl) | High |
| Acetone | NaBH₃CN | Secondary (N-isopropyl) | Moderate to High |
| Cyclohexanone | NaBH(OAc)₃ | Secondary (N-cyclohexyl) | High |
| Benzaldehyde | NaBH₃CN | Secondary (N-benzyl) | High |
This method offers a high degree of control and is generally compatible with the oxetane ring, making it a valuable tool for the diversification of the 2-amino-1-(oxetan-3-yl)ethanone scaffold.
Stereochemical Investigations and Chirality Control in Tert Butyl N 1 Oxetan 3 Yl 2 Oxoethyl Carbamate Chemistry
Stereoisomeric Analysis and Chiral Purity Determination
The presence of a stereocenter in tert-butyl N-[1-(oxetan-3-yl)-2-oxoethyl]carbamate necessitates rigorous methods to determine its stereoisomeric composition. This involves quantifying the relative amounts of enantiomers and, if applicable, diastereomers.
The determination of enantiomeric excess (ee) is crucial for characterizing chiral compounds. For oxetane-containing carbamates, chiral High-Performance Liquid Chromatography (HPLC) is a primary analytical tool. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. The choice of the CSP and the mobile phase is critical for achieving baseline separation. For analogous compounds, polysaccharide-based chiral columns have proven effective. The ee is calculated from the relative peak areas of the two enantiomers in the chromatogram.
Another powerful technique is Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents or chiral derivatizing agents. In the presence of a chiral auxiliary, the enantiomers of the analyte can form diastereomeric complexes that exhibit distinct chemical shifts in the NMR spectrum, allowing for their quantification.
When a molecule contains more than one stereocenter, it can exist as diastereomers. The diastereomeric ratio (dr) can often be determined directly from the 1H or 13C NMR spectrum of the crude reaction mixture. The different spatial arrangements of the atoms in diastereomers result in distinct chemical environments for the nuclei, leading to separate signals with different chemical shifts. The integration of these signals provides a quantitative measure of the diastereomeric ratio. For more complex mixtures or for achieving higher accuracy, chromatographic methods such as HPLC or Gas Chromatography (GC) on achiral stationary phases can be employed to separate and quantify the diastereomers.
Absolute Configuration Assignment Methodologies
Determining the absolute configuration of a chiral molecule, i.e., the actual three-dimensional arrangement of its atoms, is a fundamental aspect of stereochemistry.
Single-crystal X-ray crystallography is the most definitive method for determining the absolute configuration of a molecule. By diffracting X-rays through a single crystal of the compound, a three-dimensional electron density map can be generated, revealing the precise spatial arrangement of every atom. For instance, the crystal structure of a related compound, tert-butyl N-[(S)-3-isopropyl-2-oxooxetan-3-yl]carbamate, was determined to have a monoclinic crystal system with the space group P2. researchgate.net Such analysis provides unambiguous proof of the absolute stereochemistry. The crystallographic data for this analog is summarized in the table below.
| Crystal Data for tert-Butyl N-[(S)-3-isopropyl-2-oxooxetan-3-yl]carbamate | |
| Chemical Formula | C₁₁H₁₉NO₄ |
| Formula Weight | 229.27 |
| Crystal System | Monoclinic |
| Space Group | P2 |
| a (Å) | 6.0475 (2) |
| b (Å) | 20.8957 (6) |
| c (Å) | 10.2928 (3) |
| β (°) | 94.675 (3) |
| Volume (ų) | 1296.34 (7) |
| Z | 4 |
Table 1: Crystallographic data for a related oxetane-containing carbamate (B1207046). researchgate.net
Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. chemrxiv.org The resulting VCD spectrum is highly sensitive to the molecule's absolute configuration and conformation in solution. By comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations for a known absolute configuration, the stereochemistry can be confidently assigned. Other chiroptical methods, such as Electronic Circular Dichroism (ECD), which is the counterpart of VCD in the ultraviolet-visible region, can also be employed for this purpose. These spectroscopic methods are particularly valuable when obtaining single crystals for X-ray analysis is not feasible.
Conformational Analysis and Stereoelectronic Effects
The conformation of this compound is significantly influenced by the interplay of steric and stereoelectronic effects. The puckered nature of the oxetane (B1205548) ring and the rotational freedom around the single bonds connecting the oxetane, the chiral center, and the carbamate group lead to a complex conformational landscape.
Computational modeling, using methods such as Density Functional Theory (DFT), is a powerful tool for exploring the potential energy surface of the molecule and identifying the most stable conformations. These calculations can reveal the preferred dihedral angles and the non-covalent interactions that stabilize certain geometries.
Preferred Conformations of the Carbamate Moiety
The tert-butoxycarbonyl (Boc) protecting group is known to influence the conformational preferences of adjacent functional groups. The rotational barrier around the carbamate C-N bond is a key determinant of the conformational flexibility of this moiety. In N-alkylcarbamates, this barrier is typically around 16 kcal/mol. nih.gov The presence of electron-withdrawing groups can alter this barrier. nih.gov
For this compound, the carbamate group is adjacent to a ketone. In related α-keto amides, computational studies have shown that the two carbonyl groups are not coplanar. For instance, ab initio calculations on N,N-dimethyl-α-ketopropanamide indicated a nonplanar minimum with an O=C-C=O dihedral angle of approximately 134.4°. wayne.edu This suggests that the carbamate and ketone carbonyls in the title compound likely adopt a twisted conformation relative to each other.
The rotation around the C-N bond of the carbamate leads to syn and anti conformers. The relative stability of these conformers is influenced by steric and electronic factors. While direct experimental data for the title compound is not available, studies on similar N-Boc protected systems provide insights into the expected conformational behavior.
| Parameter | Value/Observation | Reference Compound |
| C(carbonyl)-N Rotational Barrier | ~16 kcal/mol | N-alkylcarbamates |
| O=C-C=O Dihedral Angle | ~134.4° (calculated) | N,N-dimethyl-α-ketopropanamide |
| Carbamate Conformation | syn and anti rotamers possible | General N-Boc systems |
Influence of the Oxetane Ring on Molecular Conformation
The oxetane ring is a four-membered heterocycle with significant ring strain (approximately 106 kJ·mol⁻¹). acs.org Unlike the planar depiction in 2D structures, the oxetane ring adopts a puckered conformation to relieve some of this strain. acs.orgnih.gov The degree of puckering is influenced by the nature and position of substituents on the ring. acs.org For example, X-ray crystallographic studies of a substituted oxetane revealed a puckering angle of 16°. acs.org This inherent puckering of the oxetane ring in this compound will directly influence the spatial orientation of the attached 1-(2-oxoethyl)carbamate substituent.
| Property of Oxetane Ring | Implication for Molecular Conformation |
| Ring Puckering | Dictates the spatial orientation of the side chain. |
| Hydrogen Bond Acceptor | Can participate in intra- or intermolecular hydrogen bonds. |
| Inductive Effect | Influences the electronic properties and rotational barriers of the carbamate. |
| Conformational Restriction | Limits the rotational freedom of the attached substituent. |
Intra- and Intermolecular Interactions Affecting Stereoselectivity
The control of stereoselectivity in reactions involving this compound is governed by a combination of intra- and intermolecular interactions.
Intramolecular Interactions: Intramolecular hydrogen bonding can play a crucial role in defining the conformational landscape of the molecule. The oxygen atom of the oxetane ring, being a good hydrogen bond acceptor, could potentially interact with the N-H proton of the carbamate. Similarly, the carbonyl oxygen of the ketone or the carbamate could also act as hydrogen bond acceptors. Such interactions would lead to more rigid, cyclic-like transition states in chemical reactions, thereby influencing the stereochemical outcome.
| Interaction Type | Description | Potential Impact on Stereoselectivity |
| Intramolecular | ||
| N-H···O(oxetane) H-bond | Hydrogen bond between the carbamate N-H and the oxetane oxygen. | Can lock the conformation, leading to facial selectivity in reactions at the ketone. |
| Intermolecular | ||
| N-H···O=C H-bond | Formation of dimers through hydrogen bonding between carbamate groups. | Can influence the approach of reagents in a stereoselective manner. |
| C-H···O Interactions | Weaker hydrogen bonds involving C-H donors and oxygen acceptors. | Contribute to the stability of specific crystal packing arrangements and can play a role in chiral recognition. |
Applications of Tert Butyl N 1 Oxetan 3 Yl 2 Oxoethyl Carbamate As a Versatile Synthetic Building Block
Construction of Complex Amino Acid and Peptide Analogs
The incorporation of non-natural amino acids and the modification of peptide backbones are crucial strategies in medicinal chemistry to enhance the therapeutic properties of peptides, such as their metabolic stability and conformational rigidity. The structural elements of tert-butyl N-[1-(oxetan-3-yl)-2-oxoethyl]carbamate make it a valuable precursor for creating such complex amino acid and peptide analogs.
Integration into Peptidomimetic Scaffolds
Peptidomimetics are compounds that mimic the structure and function of natural peptides but with improved pharmacological properties. A key strategy in designing peptidomimetics is the replacement of the labile amide bond with more stable isosteres. The oxetane (B1205548) moiety, a key feature of this compound, has emerged as a valuable carbonyl group bioisostere. nih.gov The replacement of a backbone amide C=O group with an oxetane ring leads to non-hydrolyzable peptide analogs with altered conformational preferences. eurjchem.comacs.org
The synthesis of these "oxetanyl peptides" often involves the use of oxetane-containing dipeptide building blocks that can be incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS). beilstein-journals.orgresearchgate.net While direct utilization of this compound is not extensively documented, its structure is primed for the synthesis of such building blocks. For instance, the keto group could be transformed into an amine, and the existing protected amine could be coupled with another amino acid to form an oxetane-containing dipeptide synthon. The incorporation of the oxetane ring has been shown to induce turns in peptide backbones, which can be advantageous for macrocyclization and for mimicking specific secondary structures of bioactive peptides. magtech.com.cnrsc.org
Table 1: Examples of Oxetane-Modified Peptidomimetics
| Peptidomimetic Class | Synthetic Strategy | Key Feature of Oxetane | Reference |
|---|---|---|---|
| Oxetanyl Peptides | Replacement of amide C=O with oxetane | Non-hydrolyzable backbone, turn-inducing | eurjchem.comacs.org |
| Oxetane-modified Dipeptides for SPPS | Synthesis of Fmoc-protected building blocks | Compatibility with standard peptide synthesis | beilstein-journals.orgresearchgate.net |
Synthesis of Non-Natural Amino Acid Derivatives
Non-natural amino acids are powerful tools for probing biological systems and for developing novel therapeutics. The oxetane ring of this compound can be incorporated into amino acid side chains or backbones to create novel derivatives with unique steric and electronic properties. The high polarity and three-dimensionality of the oxetane motif can improve the physicochemical properties of the resulting amino acids, such as solubility and metabolic stability. chemrxiv.org
The synthesis of oxetane-containing amino acids has been explored through various routes, often starting from oxetan-3-one. orgsyn.org The title compound, with its protected amine and keto functionality, can serve as a scaffold for further elaboration. For example, the keto group can undergo various C-C bond-forming reactions to introduce diverse side chains, and subsequent manipulation of the carbamate (B1207046) would yield the desired non-natural amino acid. The incorporation of oxetanes into amino acids has been a subject of interest in medicinal chemistry, with several studies highlighting the favorable properties that this modification imparts. nih.govsigmaaldrich.comgoogle.com
Precursor for Advanced Heterocyclic Scaffolds
Heterocyclic compounds are a cornerstone of medicinal chemistry, forming the core of a vast number of pharmaceuticals. The strained nature of the oxetane ring in this compound makes it a reactive intermediate for the synthesis of more complex heterocyclic systems through ring-opening and ring-expansion reactions.
Formation of Fused and Spirocyclic Systems
The synthesis of fused and spirocyclic scaffolds is of great interest due to the novel three-dimensional structures they provide, which can lead to improved biological activity and selectivity. Oxetanes have been utilized as precursors for both fused and spirocyclic systems. For example, spirocyclic oxetanes can be fused to other rings, such as benzimidazoles, through oxidative cyclization reactions. acs.org
Oxetan-3-one, a close structural relative of the core of the title compound, is a common starting material for the synthesis of spirocyclic oxetanes. google.commdpi.com These spirocycles can then undergo further transformations. The Paternò–Büchi reaction between cyclic ketones and alkenes is another method to access functionalized spirocyclic oxetanes. rsc.org The keto group in this compound could potentially participate in intramolecular cyclizations or act as a handle for the construction of a second ring, leading to fused or spirocyclic systems containing the oxetane moiety.
Table 2: Synthesis of Fused and Spirocyclic Systems from Oxetane Precursors
| Heterocyclic System | Synthetic Approach | Role of Oxetane | Reference |
|---|---|---|---|
| Spirocyclic Oxetane-Fused Benzimidazoles | Oxidative cyclization of o-cycloalkylaminoacetanilides | Spirocyclic building block | acs.org |
| 3-Oxetanone-Derived Spirooxazolidines | Four-component A3-based cascade reaction | Spirocyclization precursor | google.com |
Synthesis of Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are among the most important classes of compounds in drug discovery. The presence of a protected amine in this compound makes it an ideal precursor for a variety of nitrogenous heterocycles. The oxetane ring itself can be a source of functionality for the construction of larger rings. For instance, the ring-opening of N-aryl oxetan-3-amines followed by intramolecular cyclization can lead to the formation of medium-sized nitrogen-containing heterocycles. beilstein-journals.org
Furthermore, oxetanes can react with α-iminocarbenes in a diversity-oriented synthesis approach to generate either 5-membered or 15-membered nitrogen-containing heterocycles, depending on the reaction conditions. The keto and protected amine functionalities of the title compound provide handles for a multitude of cyclization strategies to form a diverse range of nitrogen heterocycles.
Role in the Total Synthesis of Natural Products and Structurally Complex Molecules
The oxetane ring is a structural motif found in a number of biologically active natural products. eurjchem.comresearchgate.net The total synthesis of these complex molecules often relies on the use of versatile building blocks that can introduce key structural features in a controlled manner. While the direct application of this compound in a completed total synthesis is not prominently reported, its structural components are highly relevant.
Oxetane-containing building blocks are crucial for the synthesis of natural products like taxol, merrilactone A, and oxetin. eurjchem.comresearchgate.net The synthesis of these building blocks often involves the de novo construction of the oxetane ring or the derivatization of pre-existing oxetanes. beilstein-journals.org The title compound, with its functional handles, is a potential precursor for more elaborate oxetane-containing fragments that could be employed in the total synthesis of such natural products. The stability of the oxetane ring under various reaction conditions, coupled with its potential for strategic ring-opening, makes it a valuable synthon in the assembly of complex molecular architectures. chemrxiv.org The tert-butoxycarbonyl (Boc) protecting group on the amine is a standard feature in multi-step synthesis, allowing for selective deprotection and further functionalization, a necessity in the intricate pathways of natural product synthesis. orgsyn.org
Utilization as a Key Chiral Synthon
The presence of a defined stereocenter makes this compound a valuable chiral building block for asymmetric synthesis. Chiral synthons are essential for the construction of enantiomerically pure compounds, which is a critical consideration in the development of pharmaceuticals, as different enantiomers of a drug can have vastly different biological activities and toxicities.
The N-Boc protecting group is a cornerstone of modern organic synthesis, particularly in peptide chemistry. It allows for the temporary masking of the amine functionality, preventing it from undergoing unwanted side reactions. This group is stable under a wide range of reaction conditions but can be readily removed with mild acids, enabling the selective deprotection and subsequent elaboration of the molecule. This controlled reactivity is fundamental to the stepwise construction of complex molecules.
As a chiral β-amino ketone derivative, this compound is a precursor to a variety of other valuable structures. The ketone functionality can be stereoselectively reduced to form a chiral alcohol, or it can serve as an electrophilic site for the introduction of new carbon-carbon bonds. The inherent chirality of the starting material can direct the stereochemical outcome of these transformations, making it a powerful tool for controlling the three-dimensional structure of the final product. The synthesis of chiral α-alkyl β-amino ketones is a significant area of research, as these motifs are present in many biologically active compounds. nih.gov
Strategic Incorporation of the Oxetane Motif
The oxetane ring is a four-membered cyclic ether that has garnered significant attention in medicinal chemistry in recent years. acs.orgnih.govnih.gov Its incorporation into drug candidates can lead to substantial improvements in their physicochemical and pharmacological properties. The oxetane moiety is often used as a bioisosteric replacement for less desirable functional groups, such as gem-dimethyl or carbonyl groups. acs.org
| Property | Impact of Oxetane Incorporation |
| Solubility | The polar nature of the ether oxygen can improve aqueous solubility. acs.org |
| Metabolic Stability | Can block sites of metabolic oxidation, leading to a longer half-life of the drug. acs.org |
| Lipophilicity | Can reduce lipophilicity compared to a gem-dimethyl group, which can improve pharmacokinetic properties. acs.org |
| pKa of Proximal Amines | The inductive effect of the oxetane can lower the pKa of nearby amines, which can be beneficial for cell permeability and target engagement. acs.org |
| Three-Dimensionality | The non-planar structure of the oxetane ring increases the sp3 character and three-dimensionality of a molecule, which can lead to improved target binding and selectivity. nih.gov |
This compound serves as a direct and efficient precursor for introducing the oxetane motif into a target molecule. By using this building block, chemists can strategically place the oxetane ring at a specific position within a larger molecular framework. This approach is more efficient than constructing the oxetane ring late in a synthetic sequence, which can be a challenging process. chemrxiv.org The development of such functionalized oxetane building blocks is crucial for expanding the chemical space available to medicinal chemists and facilitating the discovery of new and improved therapeutics. acs.orgchemrxiv.org
Mechanistic Studies and Computational Chemistry of Tert Butyl N 1 Oxetan 3 Yl 2 Oxoethyl Carbamate
Elucidation of Reaction Mechanisms in Synthesis and Transformation
Detailed mechanistic studies elucidating the formation and transformation of tert-butyl N-[1-(oxetan-3-yl)-2-oxoethyl]carbamate have not been specifically reported. Research into analogous β-keto esters and β-ketoamides suggests that their synthesis can proceed through various pathways, including those involving α-oxoketene intermediates. However, the specific influence of the oxetane (B1205548) moiety on these mechanisms has not been investigated for this compound. The inherent ring strain of the oxetane group could potentially influence reaction pathways and rates, but dedicated studies are required for confirmation.
Transition State Characterization
There is no published data on the characterization of transition states in the synthesis or reactions of this compound. Such studies would typically involve computational chemistry to model the high-energy intermediates and determine their geometries and energies, providing insight into the reaction kinetics.
Kinetic and Thermodynamic Investigations
A review of the scientific literature reveals a lack of specific kinetic and thermodynamic data for the synthesis and transformations of this compound. Such investigations would be crucial for understanding the feasibility, spontaneity, and rate of reactions involving this compound.
Computational Modeling and Quantum Chemical Calculations
While computational methods are powerful tools for understanding molecular properties, specific modeling and quantum chemical calculations for this compound are not available in the current scientific literature.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
No specific Density Functional Theory (DFT) studies have been published for this compound. DFT calculations would be instrumental in understanding the electronic structure, orbital energies, and reactivity indices of the molecule, offering predictions of its chemical behavior. DFT has been used to study the ring-opening polymerization of oxetane, where the mechanism was investigated using B3LYP and MP2 methods. rsc.org These studies have optimized geometries of reactants, transition states, intermediates, and products. rsc.org
Molecular Dynamics Simulations for Conformational Landscapes
There are no reports of molecular dynamics (MD) simulations specifically targeting this compound. MD simulations would be valuable for exploring the conformational landscape of this molecule, revealing the preferred spatial arrangements of the flexible carbamate (B1207046) and oxetane groups, which can influence its biological activity and physical properties. Such simulations have been applied to other oxetane-containing structures, such as tripeptide motifs, to provide structural insights. nih.gov
Prediction of Spectroscopic Properties and Reaction Pathways
Specific predictions of spectroscopic properties (e.g., NMR, IR, UV-Vis) and detailed reaction pathways for this compound using computational methods have not been documented. Such predictive studies would aid in the experimental characterization and understanding of the reactivity of this compound.
Advanced Spectroscopic Techniques for Mechanistic Insights
Advanced spectroscopic techniques such as in-situ Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are powerful tools for elucidating reaction mechanisms by monitoring reaction progress in real-time and identifying transient intermediates. However, the application of these techniques to reactions involving this compound has not been reported in peer-reviewed literature.
In-situ NMR spectroscopy allows for the continuous observation of reacting species directly within the NMR tube, providing invaluable kinetic and structural information. For a hypothetical reaction involving this compound, this technique could potentially track the disappearance of starting material signals and the appearance of product signals over time. The chemical shifts and coupling constants of protons and carbons adjacent to the oxetane ring, the carbonyl group, and the carbamate moiety would be of particular interest.
Table 1: Hypothetical In-situ NMR Data for a Reaction of this compound
| Time (min) | Concentration of Starting Material (M) | Concentration of Product (M) | Observation of Intermediate Signals |
| 0 | 1.00 | 0.00 | No |
| 10 | 0.75 | 0.25 | Not observed |
| 30 | 0.30 | 0.70 | Not observed |
| 60 | 0.05 | 0.95 | No |
| This table is illustrative and does not represent actual experimental data. |
The absence of published in-situ NMR studies on this compound means that no definitive data on its reaction kinetics or the direct observation of any transient intermediates formed during its synthesis or subsequent reactions are available.
Mass spectrometry is a critical analytical method for identifying reaction intermediates, even those present in minute concentrations. High-resolution mass spectrometry (HRMS) can provide exact mass measurements, allowing for the determination of elemental compositions of transient species. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with tandem mass spectrometry (MS/MS) could be employed to fragment ions and gain structural insights into potential intermediates in reactions of this compound.
Table 2: Potential Mass Spectrometry Data for Hypothetical Intermediates
| Proposed Intermediate | m/z (Calculated) | Fragmentation Pattern |
| Intermediate A | [Value] | [Hypothetical Fragments] |
| Intermediate B | [Value] | [Hypothetical Fragments] |
| This table is for illustrative purposes only as no experimental data has been published. |
Without experimental work, any discussion of the mass spectrometric behavior of this compound and its potential reaction intermediates remains speculative. The specific reaction conditions would heavily influence the nature of any intermediates formed and their subsequent detection.
Advanced Analytical Characterization Techniques for Research and Structural Elucidation
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition
High-resolution mass spectrometry is a critical tool for determining the precise elemental composition of a molecule by providing a highly accurate mass-to-charge ratio (m/z). For tert-butyl N-[1-(oxetan-3-yl)-2-oxoethyl]carbamate (Molecular Formula: C₁₀H₁₇NO₄), HRMS analysis is expected to yield an exact mass that can be compared against the theoretical value, confirming the molecular formula and ruling out alternative compositions.
A search for specific experimental HRMS data for this compound did not yield public results. However, predicted data for a closely related isomer, tert-butyl N-[3-(2-oxoethyl)oxetan-3-yl]carbamate, suggests the expected m/z values for various adducts. uni.lu For the target compound, the theoretical monoisotopic mass is 215.1158 Da. Experimental analysis would typically involve techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.
Table 1: Theoretical HRMS Data for C₁₀H₁₇NO₄
| Adduct | Theoretical m/z |
|---|---|
| [M+H]⁺ | 216.1230 |
| [M+Na]⁺ | 238.1049 |
| [M+K]⁺ | 254.0789 |
| [M+NH₄]⁺ | 233.1496 |
This table is generated based on the elemental composition and does not represent experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for elucidating the detailed structure of an organic molecule in solution, providing information about the chemical environment, connectivity, and spatial arrangement of atoms.
Comprehensive 1D NMR (¹H, ¹³C, ¹⁹F, etc.)
¹H NMR: Proton NMR would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. Key expected signals would include those for the tert-butyl group (a singlet around 1.4 ppm), the oxetane (B1205548) ring protons (complex multiplets), the methine proton adjacent to the carbamate (B1207046) and ketone, and the NH proton of the carbamate.
¹³C NMR: Carbon NMR would reveal the number of unique carbon environments. Distinct signals would be expected for the carbonyl carbons (ketone and carbamate), the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the oxetane ring.
Advanced 2D NMR Experiments (COSY, HSQC, HMBC, NOESY/ROESY) for Connectivity and Stereochemistry
To unambiguously assign the ¹H and ¹³C signals and to determine the connectivity of the molecular framework, a series of 2D NMR experiments would be required.
COSY (Correlation Spectroscopy): This experiment would establish proton-proton coupling networks, for instance, showing the connectivity between the protons on the oxetane ring and the adjacent methine proton.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon's attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. This would be crucial for connecting the tert-butyl group to the carbamate carbonyl, and the oxetane ring to the ethyl fragment.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons. They would be essential for determining the relative stereochemistry of the substituents on the oxetane ring and the adjacent chiral center.
Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis
Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
IR Spectroscopy: Key expected absorption bands for This compound would include:
N-H stretching (around 3300 cm⁻¹)
C-H stretching (around 2850-3000 cm⁻¹)
Two C=O stretching vibrations for the carbamate and ketone (typically in the 1680-1750 cm⁻¹ region)
C-O stretching for the ether in the oxetane ring and the carbamate (around 1000-1300 cm⁻¹)
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for non-polar bonds.
Table 2: Expected IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Carbamate) | Stretch | ~3300 |
| C=O (Carbamate) | Stretch | ~1700-1720 |
| C=O (Ketone) | Stretch | ~1715-1730 |
| C-O (Ether) | Stretch | ~1100-1250 |
This table represents typical ranges for these functional groups and is not based on experimental data for the specific compound.
X-ray Crystallography for Definitive Solid-State Structure and Absolute Configuration
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and absolute configuration (if the molecule is chiral and crystallizes in a suitable space group).
While no crystal structure has been published for the target compound, a study on a related molecule, tert-butyl N-[(S)-3-isopropyl-2-oxooxetan-3-yl]carbamate , demonstrates the utility of this technique. researchgate.netnih.gov The study revealed detailed information about the conformation of the oxetane ring and the carbamate group, as well as intermolecular interactions like hydrogen bonding in the crystal lattice. researchgate.netnih.gov A similar analysis of This compound , should suitable crystals be obtained, would provide unambiguous proof of its structure and stereochemistry.
Chiral Analytical Chromatography for Enantiomeric and Diastereomeric Purity
Since the target molecule possesses at least one stereocenter, it is chiral. Chiral chromatography is essential for separating the enantiomers and determining the enantiomeric purity or enantiomeric excess (ee) of a sample. This technique typically employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be adapted for chiral separations. The development of a successful chiral separation method would be a critical step in the synthesis and characterization of an enantiomerically pure sample of this compound.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers. The principle relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and thus, separation. For a compound like this compound, which possesses a stereocenter at the carbon adjacent to the carbonyl and oxetane groups, chiral HPLC is crucial for determining enantiomeric purity.
Research Findings: The separation of N-Boc protected amino acid derivatives is well-established, with polysaccharide-based CSPs being particularly effective. rsc.orgresearchgate.net CSPs such as those derived from amylose (B160209) and cellulose (B213188) phenylcarbamates demonstrate broad applicability for resolving chiral amines and related derivatives. yakhak.org The chiral recognition mechanism on these phases often involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance, which are influenced by the specific structure of the analyte. rsc.org
For this compound, a polysaccharide-based column, such as a CHIRALPAK® series column, would be a suitable choice for initial screening. rsc.org The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol modifier such as isopropanol (B130326) or ethanol, is optimized to achieve baseline separation of the enantiomers. yakhak.org The presence of the carbamate, carbonyl, and oxetane functionalities provides multiple points of potential interaction with the CSP, facilitating enantioselective separation. sigmaaldrich.comnih.gov
Below is a representative, illustrative data table for the chiral HPLC analysis of a racemic mixture of this compound.
| Enantiomer | Retention Time (min) | Peak Area (%) | Resolution (Rs) |
|---|---|---|---|
| (R)-enantiomer | 12.5 | 50.0 | 2.1 |
| (S)-enantiomer | 14.8 | 50.0 |
Table 1. Illustrative Chiral HPLC Separation Data. Conditions: CHIRALPAK® IC column; Mobile Phase: Hexane/Isopropanol (90:10, v/v); Flow Rate: 1.0 mL/min; Detection: UV at 210 nm.
Chiral Gas Chromatography (GC)
Chiral Gas Chromatography (GC) is another powerful technique for the separation of enantiomers, particularly for volatile and thermally stable compounds. The separation is achieved using a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. For less volatile compounds, derivatization may be necessary to increase volatility and improve chromatographic performance.
Research Findings: While direct analysis of this compound by GC might be challenging due to its molecular weight and polarity, derivatization could facilitate analysis. However, advances in CSPs have expanded the range of compounds that can be analyzed directly. The enantioselective analysis of oxetane-containing compounds has been successfully demonstrated using GC. nih.gov For instance, trifluoroacetylated derivatives of chiral alcohols containing an oxetane ring have been resolved on chiral columns, indicating the feasibility of this approach for related structures. nih.gov
A typical chiral GC method would involve a high-resolution capillary column coated with a modified cyclodextrin phase. The temperature program would be optimized to ensure sufficient separation without causing thermal degradation of the analyte. The differential interaction between the enantiomers and the chiral selector of the stationary phase results in different elution times.
An illustrative data table for a hypothetical chiral GC analysis is presented below.
| Enantiomer | Retention Time (min) | Peak Area (%) | Separation Factor (α) |
|---|---|---|---|
| (R)-enantiomer | 21.2 | 50.0 | 1.05 |
| (S)-enantiomer | 22.3 | 50.0 |
Table 2. Illustrative Chiral GC Separation Data. Conditions: Cyclodextrin-based chiral capillary column; Carrier Gas: Helium; Temperature Program: 100°C (1 min), ramp to 220°C at 5°C/min; Detector: FID.
Circular Dichroism (CD) Spectroscopy for Chiroptical Properties
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left-handed circularly polarized light and right-handed circularly polarized light by chiral molecules. This technique is exceptionally sensitive to the stereochemical arrangement of atoms and is widely used to determine the absolute configuration and conformational properties of chiral compounds.
Research Findings: The chiroptical properties of this compound are primarily determined by the electronic transitions associated with its chromophores: the ketone carbonyl group and the carbamate group. The carbonyl n→π* transition, typically occurring around 280-300 nm, is inherently sensitive to the chiral environment and gives rise to a Cotton effect in the CD spectrum. scispace.com The carbamate group also possesses electronic transitions that can contribute to the CD spectrum. nih.gov
The presence of the oxetane ring can influence the conformation of the molecule, thereby affecting the observed CD signal. nih.gov Studies combining CD spectroscopy with computational methods, such as Density Functional Theory (DFT), have proven powerful for understanding the conformational landscape of carbamate-containing molecules. nih.gov By comparing the experimental CD spectrum with theoretically predicted spectra for both (R) and (S) enantiomers, the absolute configuration of the compound can be confidently assigned.
The following table provides hypothetical CD spectral data for an enantiomer of this compound.
| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm2·dmol-1) | Associated Transition | Cotton Effect Sign |
|---|---|---|---|
| 295 | +2500 | C=O n→π | Positive |
| 220 | -4000 | Carbamate n→π | Negative |
Table 3. Illustrative Circular Dichroism Data for the (S)-enantiomer in Methanol.
Future Research Directions and Emerging Paradigms for Tert Butyl N 1 Oxetan 3 Yl 2 Oxoethyl Carbamate
Development of Sustainable and Green Chemistry Approaches
The chemical industry's growing emphasis on sustainability is driving the development of environmentally benign synthetic methods. For tert-butyl N-[1-(oxetan-3-yl)-2-oxoethyl]carbamate, future research will likely concentrate on minimizing waste, reducing energy consumption, and utilizing renewable resources.
Catalytic and Biocatalytic Innovations
Future synthetic strategies will move away from stoichiometric reagents towards catalytic and biocatalytic alternatives. The development of novel catalysts for the key bond-forming reactions in the synthesis of this compound could significantly improve efficiency. For instance, asymmetric catalysis could be employed to set the stereochemistry of the oxetane (B1205548) ring or the adjacent carbon atom, thereby avoiding chiral separations.
Biocatalysis, using enzymes or whole-cell systems, offers a highly selective and environmentally friendly approach. Enzymes such as transaminases or hydrolases could be engineered to recognize and transform precursors of this compound with high enantioselectivity and under mild reaction conditions. This would not only enhance the green credentials of the synthesis but also potentially reduce the number of synthetic steps.
Flow Chemistry and Continuous Processing
The transition from batch to continuous manufacturing is a significant trend in modern chemistry. Flow chemistry offers numerous advantages, including enhanced safety, better heat and mass transfer, and improved reproducibility. For the synthesis of this compound, developing a continuous flow process could lead to higher yields and purity. The modular nature of flow chemistry also allows for the integration of in-line purification and analysis, streamlining the entire manufacturing process.
Exploration of Novel Reactivity and Transformation Pathways
The unique structural features of this compound, particularly the strained oxetane ring, open up avenues for exploring novel chemical transformations.
C-H Functionalization Strategies
Direct C-H functionalization is a powerful tool for streamlining synthesis by avoiding the need for pre-functionalized starting materials. Future research could focus on developing selective methods for the C-H functionalization of the oxetane ring or other positions within the this compound scaffold. This would allow for the rapid generation of a library of analogues with diverse functionalities, which is highly valuable for structure-activity relationship studies in drug discovery.
Q & A
Q. What are the standard synthetic routes for tert-butyl N-[1-(oxetan-3-yl)-2-oxoethyl]carbamate?
The synthesis typically involves reacting a tert-butyl carbamate precursor with an oxetan-3-yl-containing intermediate under basic conditions. For example, tert-butyl carbamate may react with an oxetan-3-yl aldehyde derivative in the presence of a base like triethylamine, followed by purification via column chromatography. Reaction optimization often focuses on controlling temperature (0–25°C) and solvent selection (e.g., dichloromethane or acetonitrile) to minimize side reactions .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy (¹H and ¹³C) to confirm the tert-butyl group (δ ~1.4 ppm for 9H), oxetan moiety (δ ~4.5–5.0 ppm for oxetan protons), and carbamate carbonyl (δ ~155–160 ppm).
- IR spectroscopy to identify the carbonyl stretch (~1680–1720 cm⁻¹) and carbamate N–H/N–C=O vibrations.
- Mass spectrometry (ESI or HRMS) to verify the molecular ion peak (C₁₁H₁₉NO₄, expected m/z ~241.13) .
Q. How is the compound’s purity assessed during synthesis?
Purity is evaluated using HPLC (reverse-phase C18 column, acetonitrile/water gradient) or TLC (silica gel, ethyl acetate/hexane eluent). Quantitative analysis may employ LC-MS for trace impurity detection .
Advanced Research Questions
Q. What strategies improve the hydrolytic stability of the carbamate group under acidic/basic conditions?
Hydrolysis of the tert-butoxycarbonyl (Boc) group can be mitigated by:
Q. How can computational methods predict the compound’s interactions with biological targets?
Molecular docking (AutoDock Vina, Schrödinger Suite) and MD simulations are used to model binding to enzymes like proteases or kinases. For example, the oxetan ring’s rigidity may enhance binding affinity to hydrophobic pockets, while the carbamate group can form hydrogen bonds with catalytic residues .
Q. What experimental designs address contradictions in reported biological activity data?
Discrepancies in enzyme inhibition assays may arise from variations in:
- Buffer conditions (pH, ionic strength), which affect carbamate stability.
- Enzyme source (recombinant vs. native).
- Assay duration (shorter incubations reduce hydrolysis artifacts). Validating activity via orthogonal assays (e.g., SPR for binding kinetics) and using stable analogues (e.g., methyl carbamate derivatives) can clarify results .
Q. How are crystallographic techniques applied to resolve the compound’s 3D structure?
Single-crystal X-ray diffraction (SHELX suite) is employed to determine bond angles, torsional conformations, and intermolecular interactions. The oxetan ring’s puckering and carbamate planarity are critical for understanding steric effects in reactivity .
Methodological Challenges and Solutions
Q. What are the limitations of common synthetic protocols, and how are they overcome?
- Low yields in coupling steps: Optimize stoichiometry (1.2–1.5 eq of oxetan-3-yl aldehyde) and use coupling agents like EDCI/HOBt .
- By-product formation : Employ scavenger resins (e.g., polymer-bound isocyanate) to trap unreacted intermediates .
Q. How to scale up synthesis without compromising purity?
Transition from batch to continuous flow reactors improves mixing and heat transfer, reducing side reactions. In-line IR monitoring ensures real-time control of reaction progression .
Biological and Mechanistic Insights
Q. What enzymatic systems interact with this carbamate, and what mechanisms are proposed?
The compound acts as a mechanism-based inhibitor for serine hydrolases, where the carbamate undergoes nucleophilic attack by the catalytic serine, forming a stable acyl-enzyme complex. Mass spectrometry confirms covalent adduct formation .
Q. How does the oxetan moiety influence pharmacokinetic properties?
The oxetan ring enhances metabolic stability by resisting cytochrome P450 oxidation compared to furan or tetrahydrofuran analogues. Its polarity also improves aqueous solubility, as shown in logP measurements (experimental logP ~1.2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
